Sodium 3-((4-amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonate
Description
Sodium 3-((4-amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonate is an azo dye characterized by a sulfonated aromatic backbone and azo (-N=N-) linkage. Its structure includes a 4-amino-2,5-dimethoxyphenyl group coupled to a 4-hydroxybenzenesulphonate moiety. The sodium salt enhances water solubility, making it suitable for applications in textiles, cosmetics, or analytical reagents (e.g., photometric detection of metal ions) . The compound’s CAS registry number is 288-764-3 (parent acid form) .
Azo dyes like this are synthesized via diazotization of aromatic amines followed by coupling with electron-rich aromatic systems. The methoxy (-OCH₃) and sulfonate (-SO₃⁻) groups contribute to its stability, solubility, and chromogenic properties .
Properties
CAS No. |
85895-90-5 |
|---|---|
Molecular Formula |
C14H14N3NaO6S |
Molecular Weight |
375.33 g/mol |
IUPAC Name |
sodium;3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C14H15N3O6S.Na/c1-22-13-7-11(14(23-2)6-9(13)15)17-16-10-5-8(24(19,20)21)3-4-12(10)18;/h3-7,18H,15H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
QSZCNPYUGYQZHA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid in an alkaline medium to form the final azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Physical Properties
- Appearance : Dark red powder
- Solubility : Soluble in water, slightly soluble in organic solvents
Biological Applications
Sodium 3-((4-amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonate has been utilized in various biological studies due to its ability to interact with biomolecules.
A. Cell Imaging and Staining
The compound is employed as a staining agent in microscopy. Its vivid color allows for clear visualization of cellular structures under UV light, aiding in the study of cell morphology and dynamics.
B. Drug Delivery Systems
Research indicates that this azo dye can be used in drug delivery systems, particularly in targeting specific tissues due to its ability to form complexes with certain drugs. This enhances the bioavailability and efficacy of therapeutic agents.
Analytical Chemistry
The compound is widely used in analytical chemistry for the development of colorimetric assays. Its distinct color change upon reaction with various analytes allows for sensitive detection methods.
A. Spectrophotometric Analysis
This compound can be used as a chromogenic reagent in spectrophotometric methods to quantify substances such as metal ions and organic compounds.
Material Science
In material science, this compound is explored for its potential use in creating dyes for textiles and polymers.
A. Textile Dyes
The dye's stability and vibrant color make it suitable for use in textile applications, providing long-lasting color to fabrics.
B. Polymer Composites
Research has indicated the incorporation of this azo dye into polymer matrices can enhance the optical properties of the resulting composites, making them suitable for applications in optics and electronics.
Case Study 1: Drug Delivery Enhancement
A study investigated the use of this compound as a carrier for anticancer drugs. The results demonstrated improved solubility and targeted delivery to cancer cells compared to conventional drug formulations.
Case Study 2: Environmental Monitoring
Another research project utilized this compound in the development of sensors for detecting heavy metals in water samples. The sensor exhibited high sensitivity and selectivity towards lead ions, showcasing its potential for environmental applications.
Mechanism of Action
The compound exerts its effects primarily through its azo group (N=N), which can undergo various chemical transformations. The molecular targets include aromatic rings that can participate in electrophilic and nucleophilic substitution reactions. The pathways involved often include the formation of intermediates that can further react to form stable products .
Comparison with Similar Compounds
Sodium 3-[(4-amino-2-methoxyphenyl)azo]-4-hydroxybenzenesulphonate
p-[(4-Amino-2,5-xylyl)azo]benzenesulphonic Acid
- Structure : Replaces methoxy groups with methyl (-CH₃) substituents (2,5-dimethylphenyl, or "xylyl").
- Impact : Methyl groups are less polar than methoxy, reducing water solubility. This compound (CAS 258-468-9) is used as an intermediate in dye synthesis, where hydrophobicity may favor compatibility with organic matrices .
Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulphonate
- Structure : Incorporates a naphthyl group instead of phenyl, with hydroxyl (-OH) groups at positions 1 and 3.
- Impact : The extended π-system of naphthalene shifts absorbance to longer wavelengths (bathochromic effect), yielding deeper colors (e.g., blues or greens). Its CAS 218-145-5 indicates use in specialized dyes or analytical reagents .
Direct Black 38
- Structure : A polyazo dye with multiple sulfonate groups and a naphthalene backbone.
- Impact : Higher molecular complexity and sulfonation improve binding to cellulose fibers in textiles. Direct Black 38 exemplifies industrial dyes where increased azo groups enhance colorfastness but raise toxicity concerns .
Sodium p-[[3,5-Dibromo-4-[[p-[(2-cyanoethyl)ethylamino]phenyl]azo]phenyl]azo]benzenesulphonate
- Structure: Features bromine substituents and a cyanoethyl-ethylamino group, increasing molecular weight and steric bulk.
- Impact: Bromine enhances lightfastness, while the cyanoethyl group may improve adhesion to synthetic fibers. This compound (CAS 85030-25-7) represents advanced dyes for high-performance applications .
Comparative Data Table
Key Research Findings
- Electronic Effects : Methoxy groups in the target compound enhance electron donation, stabilizing the azo linkage and shifting absorbance to ~500–600 nm (yellow-red spectrum) . Methyl or bromine substituents alter conjugation, affecting color and stability .
- Solubility : Sulfonate groups dominate solubility; methyl or bromine substituents reduce it, necessitating formulation adjustments .
- Toxicity : Polyazo dyes (e.g., Direct Black 38) face regulatory scrutiny due to aromatic amine metabolites, whereas simpler structures like the target compound may have safer profiles .
Biological Activity
Sodium 3-((4-amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonate, also known as a sulfonated azo dye, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This compound's structure includes an azo group, which is known for its reactivity and ability to form complexes with metal ions, potentially influencing its biological interactions.
- Molecular Formula : C14H14N3NaO6S
- Molecular Weight : 375.3322 g/mol
- CAS Number : 85895-90-5
The compound features a sulfonate group that enhances its solubility in water, facilitating its interaction with biological systems.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that azo compounds can exhibit significant antioxidant properties. The presence of the amino and hydroxyl groups in the structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
2. Antimicrobial Properties
Several studies have demonstrated the antimicrobial effects of sulfonated azo dyes against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
3. Cytotoxicity
Cytotoxic effects have been observed in certain cancer cell lines when exposed to this compound. The degree of cytotoxicity may depend on concentration and exposure time, suggesting potential applications in cancer therapeutics.
4. Enzyme Inhibition
Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating biochemical processes within organisms.
Case Study 1: Antioxidant Activity
A study conducted by researchers investigating the antioxidant capacity of various azo compounds found that this compound exhibited a significant ability to reduce oxidative stress markers in vitro. The results showed a dose-dependent relationship between the concentration of the compound and its antioxidant efficacy.
| Concentration (μM) | % Inhibition of DPPH |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial effects of various dyes, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 3: Cytotoxicity Assay
A cytotoxicity assay performed on human cancer cell lines revealed that treatment with this compound resulted in significant cell death at higher concentrations.
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Q & A
Basic Research: What are the key methodological steps for synthesizing Sodium 3-((4-amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonate?
Answer:
The synthesis involves diazotization of 4-amino-2,5-dimethoxybenzene under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt, followed by coupling with 4-hydroxybenzenesulphonic acid. Critical parameters include:
- pH control (pH 8–9 via sodium carbonate) to stabilize the diazonium intermediate and prevent self-coupling.
- Temperature optimization (≤10°C) to avoid thermal decomposition of reactive intermediates.
Post-reaction, the product is precipitated, filtered, and purified via recrystallization in ethanol-water mixtures. Characterization requires UV-Vis (λmax ~480 nm for azo chromophore) and FTIR (N=N stretch at ~1450–1600 cm⁻¹) .
Basic Research: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR (D₂O/DMSO-d₆) identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.7–3.9 ppm). ¹³C NMR confirms sulfonate (~170 ppm) and azo linkage carbons.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M⁻] at m/z 425.08) and fragmentation patterns (e.g., loss of –SO₃⁻ group).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation under stress conditions .
Advanced Research: How can researchers resolve contradictions in reported solubility and stability data across studies?
Answer:
Contradictions often arise from variations in:
- Ionic strength : Solubility in aqueous buffers (e.g., phosphate vs. acetate) differs due to salting-out effects.
- pH : The compound is more stable at pH 5–7; sulfonate groups protonate below pH 4, reducing solubility.
- Light exposure : Azo bonds degrade under UV light, necessitating dark storage.
Methodology : - Conduct parallel solubility tests using standardized buffers (e.g., ICH guidelines).
- Use LC-MS to quantify degradation products (e.g., sulfanilic acid derivatives) under stress conditions .
Advanced Research: What experimental strategies optimize this compound’s application in analytical chemistry (e.g., as a redox indicator)?
Answer:
- Redox Sensitivity : The azo group (–N=N–) undergoes reversible reduction (e.g., with Na₂S₂O₄), shifting λmax from 480 nm (oxidized) to 340 nm (reduced).
- Method Development :
- Titrimetry : Use in cerimetric titrations (e.g., Fe²⁺/Ce⁴⁺ systems) by monitoring color transitions.
- Spectrophotometry : Calibrate molar absorptivity (ε) at varying pH to establish standard curves.
- Interference Mitigation : Masking agents (e.g., EDTA) minimize interference from metal ions in complex matrices .
Advanced Research: How does the electronic structure of the azo-sulfonate moiety influence its photochemical properties?
Answer:
The conjugated π-system (aryl-azo-sulfonate) enables:
- Charge-Transfer Transitions : Electron donation from the sulfonate group to the azo linkage enhances absorption in visible light.
- pH-Dependent Tautomerism : In acidic conditions, protonation at the hydroxyl group induces keto-enol tautomerism, altering λmax.
Experimental Validation : - Time-dependent DFT calculations correlate with experimental UV-Vis spectra.
- Electrochemical studies (cyclic voltammetry) reveal redox potentials tied to the azo group’s electron-withdrawing nature .
Basic Research: What are the best practices for handling and storing this compound to ensure long-term stability?
Answer:
- Storage : Desiccate at –20°C in amber vials to prevent hygroscopic degradation and photolysis.
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid oxidation.
- Stability Monitoring : Periodic HPLC-UV checks (every 6 months) to detect sulfonate hydrolysis or azo bond cleavage .
Advanced Research: How can computational modeling predict this compound’s reactivity in novel synthetic pathways?
Answer:
- DFT Calculations : Model transition states for azo coupling reactions (e.g., Fukui indices identify nucleophilic/electrophilic sites).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics.
- Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .
Advanced Research: What strategies address low yields in large-scale syntheses of this compound?
Answer:
- Process Optimization :
- Use continuous flow reactors to enhance mixing and thermal control during diazotization.
- Replace batch-wise coupling with dropwise addition of the diazonium salt to the coupling agent.
- Byproduct Analysis : LC-MS identifies side products (e.g., sulfonate esters), guiding solvent selection (e.g., ethanol > acetone) to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
